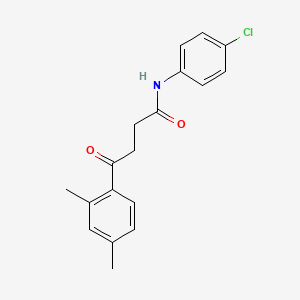![molecular formula C12H14N2O4 B5874260 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as ACA, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Wirkmechanismus
The mechanism of action of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid exerts its biological effects by modulating the activity of various signaling pathways. For example, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to scavenge ROS, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its stability. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic peptide that is stable under a range of conditions, which makes it easier to handle and store. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize using SPPS techniques. However, one limitation of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its cost. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a relatively expensive peptide, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is potential for the use of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in the development of anti-oxidant supplements, which could have benefits for overall health and well-being.
Synthesemethoden
The synthesis of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. After the desired sequence is achieved, the peptide is cleaved from the solid support and purified. The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to have anti-oxidant effects by scavenging reactive oxygen species (ROS).
Eigenschaften
IUPAC Name |
5-(4-carbamoylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-12(18)8-4-6-9(7-5-8)14-10(15)2-1-3-11(16)17/h4-7H,1-3H2,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMPMNYXCPPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

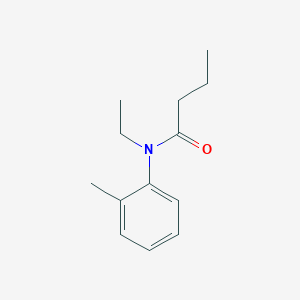
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
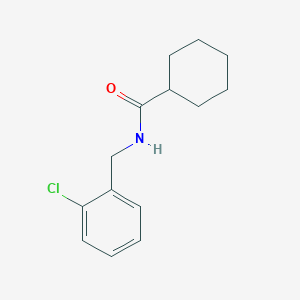
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
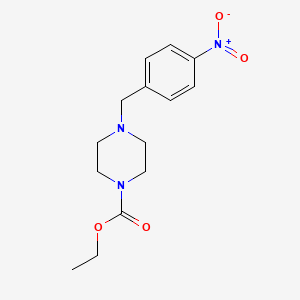
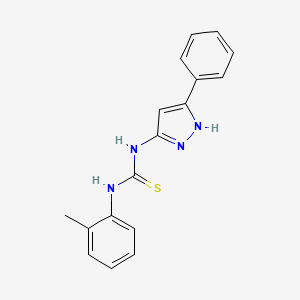
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
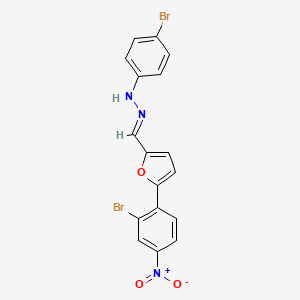
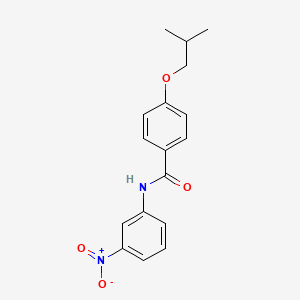
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)
